molecular formula C18H19FN2O B2812909 1-Benzyl-4-[(3-fluorophenyl)methyl]piperazin-2-one CAS No. 2415554-84-4

1-Benzyl-4-[(3-fluorophenyl)methyl]piperazin-2-one

Cat. No. B2812909
CAS RN: 2415554-84-4
M. Wt: 298.361
InChI Key: YHBKTSIQDFBJBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-[(3-fluorophenyl)methyl]piperazin-2-one, also known as Flibanserin, is a synthetic compound that has been extensively researched for its potential use as a treatment for hypoactive sexual desire disorder (HSDD) in women. HSDD is a condition characterized by a persistent lack of sexual desire that causes significant distress or interpersonal difficulty. Flibanserin is a non-hormonal medication that works by targeting neurotransmitters in the brain to increase sexual desire.

Mechanism of Action

1-Benzyl-4-[(3-fluorophenyl)methyl]piperazin-2-one works by targeting neurotransmitters in the brain, specifically serotonin, dopamine, and norepinephrine. By increasing levels of these neurotransmitters and decreasing levels of serotonin, this compound is able to increase sexual desire in women.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the body. In addition to its effects on neurotransmitters, this compound has been shown to decrease levels of cortisol, a stress hormone, and increase levels of oxytocin, a hormone associated with social bonding and sexual arousal.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Benzyl-4-[(3-fluorophenyl)methyl]piperazin-2-one in lab experiments is its well-established mechanism of action and safety profile. However, one limitation is that this compound is a highly specific compound that may not be suitable for all research applications.

Future Directions

Future research on 1-Benzyl-4-[(3-fluorophenyl)methyl]piperazin-2-one may focus on its potential use in treating other conditions, such as depression or anxiety. Additionally, further studies may explore the long-term effects of this compound use and its potential for abuse or dependence. Finally, research may also investigate the potential use of this compound in men with hypoactive sexual desire disorder.

Synthesis Methods

The synthesis of 1-Benzyl-4-[(3-fluorophenyl)methyl]piperazin-2-one involves the condensation of 3-fluorobenzylamine with 1-benzylpiperazine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then oxidized to form the final product, this compound.

Scientific Research Applications

1-Benzyl-4-[(3-fluorophenyl)methyl]piperazin-2-one has been extensively studied in preclinical and clinical trials for its potential use as a treatment for HSDD in women. In clinical trials, this compound has been shown to significantly increase the number of satisfying sexual events per month and improve sexual desire compared to placebo.

properties

IUPAC Name

1-benzyl-4-[(3-fluorophenyl)methyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O/c19-17-8-4-7-16(11-17)12-20-9-10-21(18(22)14-20)13-15-5-2-1-3-6-15/h1-8,11H,9-10,12-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBKTSIQDFBJBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1CC2=CC(=CC=C2)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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